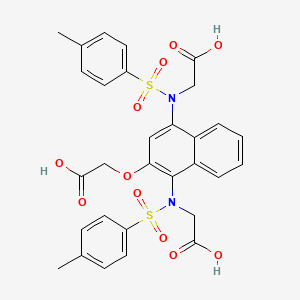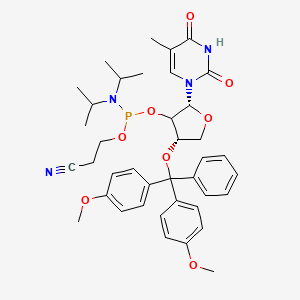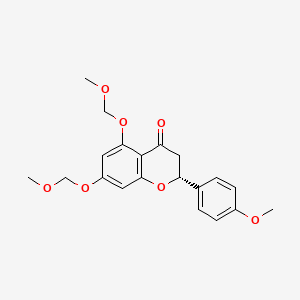![molecular formula C9H4Cl6O4 B12386629 (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)
(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a chlorinated bicyclic compound with significant interest in various scientific fields This compound is known for its unique structure, which includes six chlorine atoms and a bicycloheptene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the chlorination of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the bicyclic framework. Common reagents used in this synthesis include chlorine gas and various chlorinating agents.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination.
化学反应分析
Types of Reactions
(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated bicyclic compounds.
科学研究应用
Chemistry
In chemistry, (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activity. Researchers are investigating its effects on various biological systems, including its potential as an antimicrobial or antiviral agent.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique chemical properties may make it useful in developing new drugs or treatments.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its chlorinated structure provides unique properties that are valuable in various industrial applications.
作用机制
The mechanism of action of (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Unique due to its high degree of chlorination and bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Lacks the chlorination, making it less reactive in certain contexts.
Hexachlorocyclopentadiene: Another chlorinated compound but with a different ring structure.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its bicyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C9H4Cl6O4 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC 名称 |
(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19)/t1-,2?,7?,8-/m1/s1 |
InChI 键 |
DJKGDNKYTKCJKD-FRSGZLMNSA-N |
手性 SMILES |
[C@@H]1(C([C@]2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
规范 SMILES |
C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















